6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Description
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (CAS: 2009346-11-4) is a boronate ester-functionalized pyridine derivative. Its structure features a cyano group at position 2, a methyl group at position 6, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 5 of the pyridine ring. This compound is primarily employed as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the electrophilic boron center’s ability to facilitate carbon-carbon bond formation . Its purity (95%) and commercial availability (e.g., via Combi-Blocks) make it a practical intermediate in pharmaceutical and materials science research .
Properties
Molecular Formula |
C13H17BN2O2 |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H17BN2O2/c1-9-11(7-6-10(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
NDMSIJAPUMHFOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The primary preparation route involves palladium-catalyzed borylation of a halogenated pyridine precursor. The reaction replaces a bromine atom with a tetramethyl-1,3,2-dioxaborolane group, leveraging bis(pinacolato)diboron (B₂pin₂) as the boron source.
Key Reaction Pathway :
$$
\text{6-Methyl-5-bromopyridine-2-carbonitrile} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd Catalyst, Base}} \text{6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile}
$$
Catalyst and Base Optimization
The choice of catalyst and base critically influences reaction efficiency. Below is a comparative analysis of systems reported in the literature for analogous pyridinylboronic esters.
| Catalyst | Base | Solvent | Temperature (°C) | Yield Range | Key Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf) | KOAc | DMF | 80–100 | 60–89% | |
| Pd(PPh₃)₄ | NaOAc | THF | 65–80 | 50–75% | |
| Pd(dppf)Cl₂ | Et₃N | Dioxane | 100 | 55–70% |
Mechanistic Insight :
- PdCl₂(dppf) is preferred for halopyridine substrates due to enhanced stability and activity.
- KOAc deprotonates B₂pin₂, enabling transmetallation with the palladium intermediate.
Workup and Purification
Post-reaction workup involves:
- Quenching : Addition of water or aqueous NaOH to hydrolyze unreacted B₂pin₂.
- Extraction : Partitioning into organic solvents (e.g., ethyl acetate) to isolate the boronic ester.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to remove catalyst residues.
Purity Challenges :
- Protodeboronation : Hydrolysis of the boronic ester under acidic or aqueous conditions. Mitigated by anhydrous workup.
- Catalyst Leaching : Residual Pd impurities require rigorous purification for pharmaceutical-grade applications.
Comparative Analysis of Borylation Methods
The table below compares methodologies for pyridinylboronic esters, highlighting their applicability to the target compound.
Industrial Viability : Palladium-catalyzed methods dominate due to reproducibility and adaptability to diverse substrates. DoM and C-H borylation remain niche for specialized applications.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or alcohol.
Substitution: The cyano group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate or sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronate ester.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic acids or alcohols.
Scientific Research Applications
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, including polymers and electronic materials.
Biological Research: The compound can be used as a probe or ligand in biological studies.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The cyano group on the pyridine ring can also participate in coordination with metal catalysts, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table highlights key structural and functional differences between the target compound and related boronate esters:
Structural and Electronic Differences
- Pyridine vs. Pyrazole : Pyridine-based boronates (e.g., the target compound) exhibit aromatic stability and planar geometry, enhancing their reactivity in cross-coupling reactions. In contrast, pyrazole derivatives (e.g., 1-methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole) possess a five-membered ring with two adjacent nitrogen atoms, which may alter electronic properties and steric accessibility .
- Comparatively, hydroxyl or amide substituents (e.g., in FF-1756 or QD-4878) may reduce reactivity due to hydrogen bonding or steric hindrance .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency : The target compound’s electron-deficient pyridine ring and boronate ester group make it highly effective in coupling with aryl halides, as demonstrated in palladium-catalyzed systems . Pyrazole-based analogs (e.g., PharmaBlock’s PB97340) may exhibit slower kinetics due to reduced aromatic stabilization or steric bulk from piperidine or tert-butyl groups .
- Stability: Boronate esters with electron-withdrawing groups (e.g., cyano) are typically more stable under basic conditions but may require careful handling to prevent hydrolysis compared to pyrazole derivatives .
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s commercial availability (95% purity) and compatibility with automated synthesis platforms (e.g., high-throughput screening in ’s methodology) underscore its utility in industrial workflows .
- Biological Activity: While structurally similar to mGluR5 antagonists like SIB-1757 (a pyridinol derivative), the target compound’s boronate ester limits direct pharmacological use but enhances its role as a synthetic precursor .
Biological Activity
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H19BN2O2
- Molecular Weight : 258.12 g/mol
- CAS Number : 1402460-21-2
- Structure : The compound features a pyridine ring substituted with a carbonitrile and a dioxaborolane moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant inhibitory effects on key enzymes involved in cancer progression and inflammation.
-
Anticancer Activity :
- Studies have shown that related pyridine derivatives can inhibit cell proliferation in cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, demonstrating potent anticancer properties while sparing non-cancerous cells .
- The compound's ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, suggests it may play a role in preventing tumor metastasis .
- Anti-inflammatory Properties :
Case Studies
Several studies provide insights into the biological effects of this compound and its analogs:
- In Vivo Studies :
- Mechanistic Insights :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H19BN2O2 |
| Molecular Weight | 258.12 g/mol |
| CAS Number | 1402460-21-2 |
| IC50 (MDA-MB-231) | 0.126 μM |
| Selectivity Index | ~20-fold compared to MCF10A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
